molecular formula C18H15F3N8 B6447099 6-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2640842-96-0

6-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No.: B6447099
CAS No.: 2640842-96-0
M. Wt: 400.4 g/mol
InChI Key: OTKHCWPLCPCMCY-UHFFFAOYSA-N
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Description

6-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile is a potent and selective ATP-competitive inhibitor of the Janus kinase (JAK) family , with particularly high affinity for JAK1. This compound was developed to probe the intricacies of the JAK-STAT signaling pathway, a critical mediator of cytokine signaling implicated in a wide range of pathological conditions. Its primary research value lies in the investigation of autoimmune disorders and inflammatory diseases, such as rheumatoid arthritis and psoriasis, where dysregulated JAK-STAT signaling is a known driver of disease pathology. The mechanism of action involves direct binding to the kinase domain of JAK1, effectively blocking the phosphorylation and subsequent activation of STAT transcription factors. This interruption of downstream signaling provides researchers with a powerful tool to dissect the specific contributions of JAK1-mediated cytokine responses in cellular and animal models of inflammation and immune dysregulation. The molecular structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, is optimized for high kinase selectivity and potent cellular activity, making it an invaluable chemical probe for target validation and preclinical drug discovery efforts focused on immunology and oncology .

Properties

IUPAC Name

6-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N8/c19-18(20,21)17-25-24-15-3-4-16(26-29(15)17)28-6-5-12-9-27(10-13(12)28)14-2-1-11(7-22)8-23-14/h1-4,8,12-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKHCWPLCPCMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles and functional groups that contribute to its biological activity. The presence of the trifluoromethyl group and the triazole ring is particularly noteworthy as these features are often associated with enhanced pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit various biological activities:

  • Antibacterial Activity :
    • Triazolo derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have been evaluated for their Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations comparable to established antibiotics like ampicillin .
  • Antifungal and Antiviral Activity :
    • Some derivatives have also been tested for antifungal and antiviral activities. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with viral replication processes.
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may possess anticancer properties. The structure allows for interactions with various cellular targets involved in tumor growth and proliferation.

Case Study 1: Antibacterial Evaluation

A study synthesized a series of triazolo derivatives and tested their antibacterial efficacy using the microbroth dilution method. Among these, certain compounds exhibited significant antibacterial activity with MIC values as low as 16 μg/mL against E. coli and 32 μg/mL against S. aureus. The structure–activity relationship (SAR) analysis indicated that modifications in the triazole ring significantly influenced antibacterial potency .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of triazolo derivatives. The study revealed that specific modifications in the pyridine ring enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting potential for further development as anticancer agents.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds often act as enzyme inhibitors, blocking critical pathways in bacterial metabolism or cancer cell growth.
  • Cell Membrane Disruption : The hydrophobic nature of certain structural components allows these compounds to integrate into lipid membranes, leading to increased permeability and cell death.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValuesReferences
AntibacterialStaphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
AntifungalVarious fungiNot specified
AnticancerVarious cancer cell linesIC50 values range from low nanomolar to micromolar concentrations

Comparison with Similar Compounds

Compound 51 (from ):

  • Structure : 3-((3aR,5R,6aS)-5-(2-(Trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile.
  • Key Differences :
    • Replaces the triazolo[4,3-b]pyridazine core with a triazolo[4,3-a]pyridine system.
    • Features a cyclopenta[c]pyrrole instead of an octahydropyrrolo[2,3-c]pyrrole.
    • Includes a 2-(trifluoromethyl)phenyl substituent rather than a pyridine-3-carbonitrile group.
  • Synthesis : Uses HBTU-mediated coupling and Pd-catalyzed cyanation, similar to methods applicable to the target compound .

Compound from :

  • Structure : 2-(3-Fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole.
  • Key Differences :
    • Substitutes the pyridine-3-carbonitrile group with a 3-fluoro-4-methoxybenzoyl moiety.
    • Retains the triazolo[4,3-b]pyridazine core but alters the bicyclic amine system to octahydropyrrolo[3,4-c]pyrrole .
  • Significance : Demonstrates how substituent variations on the pyrrolo-pyrrole system and terminal aromatic groups modulate physicochemical properties (e.g., solubility, logP) .

Functional Analogues with Related Heterocyclic Systems

Triazolopyrimidine Derivatives ():

  • Example: 2-Methyl-4-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]-amino}-6-phenylpyrimidine-5-carbonitrile.
  • Comparison :
    • Replaces pyridazine with pyrimidine , altering electronic properties and hydrogen-bonding capacity.
    • Shows antimicrobial activity, suggesting the target compound may also exhibit biological activity dependent on its heterocyclic framework .

Pyrrolo-Thiazolo-Pyrimidine Derivatives ():

  • Example : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one.
  • Comparison: Incorporates thiazolo and thiadiazinone rings, increasing sulfur content and polarizability. Highlights the role of fused ring systems in enhancing thermal stability and π-π stacking interactions .

Comparative Data Table

Property Target Compound Compound 51 Compound
Core Heterocycle 1,2,4-Triazolo[4,3-b]pyridazine 1,2,4-Triazolo[4,3-a]pyridine 1,2,4-Triazolo[4,3-b]pyridazine
Bicyclic Amine System Octahydropyrrolo[2,3-c]pyrrole Octahydrocyclopenta[c]pyrrole Octahydropyrrolo[3,4-c]pyrrole
Key Substituents -CF₃, pyridine-3-carbonitrile -CF₃, 2-(trifluoromethyl)phenyl 3-Fluoro-4-methoxybenzoyl
Molecular Weight ~452.4 (estimated) 479 (by MS) 382.4
Synthetic Method Likely Pd-catalyzed cyanation & HBTU coupling HBTU coupling, Pd-catalyzed cyanation Amide coupling, cyclization

Key Research Findings

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability in analogues like Compound 51 .
  • Cyano Group: The pyridine-3-carbonitrile moiety may act as a hydrogen-bond acceptor, influencing binding affinity in kinase inhibitors .

Preparation Methods

Synthesis of 3-(Trifluoromethyl)-[1,2,] Triazolo[4,3-b]Pyridazine

The trifluoromethylated triazolopyridazine core is synthesized via a cyclocondensation strategy. Starting from 4-trifluoromethyl-4,5-dihydropyridazin-3-one (7a ), hydrazine derivatives are employed to form the triazole ring. In a representative procedure, 3-hydrazinopyridazine (7 ) reacts with bromophenyl trifluoromethyl ketone in acetonitrile under reflux to yield 6-(4′-bromophenyl)-8-trifluoromethyl-1,2,4-triazolo[4,3-b]pyridazin-3-one (9 ) . Modifications to this method include substituting bromophenyl with other aryl groups to adjust electronic properties.

Key Reaction Conditions

  • Solvent: Acetonitrile (MeCN)

  • Temperature: Reflux (82°C)

  • Yield: 60–75%

Preparation of Octahydropyrrolo[2,3-c]Pyrrol-5-Amine

The octahydropyrrolo[2,3-c]pyrrol moiety is constructed through a stereoselective bicyclization process. A pyrrolidine precursor undergoes intramolecular alkylation using a dihaloalkane linker, followed by reduction to form the saturated bicyclic amine. For example, 3,3-dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one is synthesized via a multi-step sequence involving ketone formation and catalytic hydrogenation .

Synthetic Pathway

  • Ring Closure: Pyrrolidine derivative + 1,4-dibromobutane → Bicyclic intermediate

  • Reduction: NaBH4 in methanol → Octahydropyrrolo[2,3-c]pyrrol

Coupling of Triazolopyridazine and Bicyclic Amine

The triazolopyridazine and bicyclic amine fragments are coupled via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination. In a patented method, a brominated triazolopyridazine reacts with the bicyclic amine in dimethylformamide (DMF) using cesium carbonate (Cs2CO3) as a base, achieving 80–85% yield .

Optimized Conditions

  • Catalyst: Pd2(dba)3/Xantphos

  • Solvent: DMF, 100°C

  • Reaction Time: 12–16 hours

Functionalization with Pyridine-3-Carbonitrile

The final step involves attaching the coupled intermediate to pyridine-3-carbonitrile. A Suzuki-Miyaura coupling is employed, where a boronic ester derivative of the triazolopyridazine-pyrrolo-pyrrol reacts with 3-cyanopyridine-5-boronic acid. Alternatively, Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline in toluene at 110°C affords the target compound .

Comparative Analysis of Coupling Methods

MethodCatalyst SystemSolventTemperatureYield (%)
Suzuki-MiyauraPd(PPh3)4, K2CO3DME80°C70
Ullmann CouplingCuI, 1,10-phenanthrolineToluene110°C65
SNArCs2CO3DMF100°C85

Data synthesized from .

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and recrystallized from dimethyl sulfoxide (DMSO). Structural confirmation is achieved through:

  • 1H NMR: Distinct signals for pyridazine (δ 8.2–8.5 ppm), pyrrolidine (δ 2.5–3.5 ppm), and trifluoromethyl (δ -62 ppm, 19F NMR) .

  • Mass Spectrometry: Molecular ion peak at m/z 456.2 (M+H)+ .

Challenges and Optimization

  • Steric Hindrance: The bicyclic amine’s rigidity necessitates prolonged reaction times for coupling steps. Microwave-assisted synthesis reduces duration by 40% .

  • Regioselectivity: Competing reactions during triazole formation are mitigated using electron-deficient aryl halides .

  • Yield Improvement: Catalytic systems like Pd/Xantphos enhance efficiency in cross-couplings .

Alternative Synthetic Routes

A one-pot three-component condensation approach, inspired by chromeno-pyridine syntheses , is under investigation. Preliminary results show 50% yield using malononitrile, salicylaldehyde, and the pre-coupled triazolopyridazine-pyrrolo-pyrrol amine.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?

The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Step 1 : Formation of the trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine derivatives with chloropyridazines under microwave-assisted conditions .
  • Step 2 : Coupling the triazolopyridazine moiety to the octahydropyrrolo[2,3-c]pyrrole system using Buchwald-Hartwig amination or copper-catalyzed cross-coupling .
  • Step 3 : Final functionalization with pyridine-3-carbonitrile via nucleophilic aromatic substitution. Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .

Q. How should researchers characterize the compound’s structural integrity and purity?

Employ a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry of the octahydropyrrolopyrrole system.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z calculated for C19_{19}H16_{16}F3_3N8_8).
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the fused pyrrolo-pyrrolidine ring .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Use fume hoods for weighing and synthesis steps .
  • Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis of the nitrile group .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste per EPA guidelines .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays. The nitrile group may act as a covalent inhibitor warhead .
  • Cytotoxicity : Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assay, with IC50_{50} values compared to controls like imatinib .
  • Solubility : Determine in PBS (pH 7.4) and DMSO for dosing consistency .

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Assay Validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence assays) to rule out false positives.
  • Compound Integrity : Verify batch purity via HPLC and retest under standardized conditions (e.g., 10% FBS in media, 48h exposure) .

Advanced Research Questions

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Prodrug Design : Replace the nitrile with a tert-butyl ester to enhance oral bioavailability, followed by enzymatic cleavage in vivo .
  • Cyclodextrin Complexation : Improve aqueous solubility by 10–20× via host-guest encapsulation (tested via phase-solubility diagrams) .
  • Metabolic Stability : Use human liver microsomes to identify vulnerable sites (e.g., pyrrolidine ring oxidation) and introduce fluorine substituents to block metabolism .

Q. How do structural modifications (e.g., halogen substitution) affect target engagement and selectivity?

  • SAR Studies : Replace the trifluoromethyl group with Cl, Br, or CF3_3O and compare IC50_{50} values against off-target kinases (e.g., ABL1 vs. SRC). Fluorine scans (via 19^{19}F NMR) can map binding interactions .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in ATP pockets and guide substitutions .

Q. What advanced techniques validate the compound’s mechanism of action in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring protein thermal stability shifts in lysates after compound treatment .
  • CRISPR Knockout : Generate isogenic cell lines lacking the putative target (e.g., EGFR) to assess dependency on the pathway .

Q. How can researchers address low solubility in in vivo studies?

  • Nanoformulation : Prepare PEGylated liposomes (particle size: 100–150 nm via DLS) to enhance plasma half-life .
  • Co-solvent Systems : Use 10% Kolliphor HS-15 in saline for IV administration, ensuring <1% hemolysis in RBC assays .

Q. What analytical methods resolve contradictions in crystallographic vs. computational structural predictions?

  • SC-XRD (Single-Crystal X-ray Diffraction) : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set) to identify conformational flexibility .
  • Dynamic NMR : Probe ring-flipping in the octahydropyrrolopyrrole system at variable temperatures (e.g., 25°C to −60°C) .

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